![molecular formula C14H21BO2S B6161946 4,4,5,5-四甲基-2-[2-甲基-4-(甲硫基)苯基]-1,3,2-二氧杂硼环丁烷 CAS No. 1899905-99-7](/img/no-structure.png)

4,4,5,5-四甲基-2-[2-甲基-4-(甲硫基)苯基]-1,3,2-二氧杂硼环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

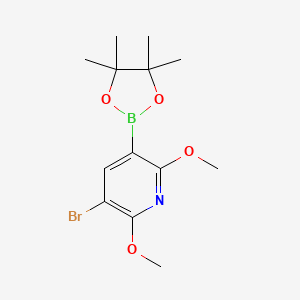

The compound is a derivative of boronic acid, specifically a pinacol ester of boronic acid . These types of compounds are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The compound contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is attached to a phenyl ring with a methylsulfanyl group . The exact 3D structure couldn’t be determined due to unsupported elements .Chemical Reactions Analysis

Boronic acid pinacol esters are known to undergo Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst .科学研究应用

合成和化学性质

- 巯基和哌嗪基甲基苯硼酸衍生物的合成:合成了包括 4,4,5,5-四甲基-[1,3,2]二氧杂硼环丁烷在内的化合物,以研究它们对凝血酶等丝氨酸蛋白酶的抑制活性,突出了它们在药物化学中的潜力 (Spencer 等人,2002)。

- 分子结构表征:已经详细说明了 4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷变体的合成和分子结构,提供了对其晶体学和作为有机合成中间体的潜力的见解 (Coombs 等人,2006)。

电化学研究

- 电化学性质和反应:对含硫有机硼化合物(包括 4,4,5,5-四甲基-2-苯硫基甲基-[1,3,2]二氧杂硼环丁烷)的研究表明,它们比有机硼烷具有较低的氧化电位。这一发现对开发新的电化学合成方法具有重要意义 (Tanigawa 等人,2016)。

在生物研究和材料科学中的应用

- 检测活细胞中的 H2O2:对 4-取代芘衍生物(包括 4,4,5,5-四甲基-2-(4-((芘-4-氧基)甲基)苯基)-1,3,2-二氧杂硼环丁烷)的研究展示了它们在检测活细胞中过氧化氢中的效用。这对生物学和医学研究具有重要意义 (Nie 等人,2020)。

- 松香基硼酸酯取代的芪的合成:已经合成了新颖的衍生物,可用于神经退行性疾病治疗和液晶显示 (LCD) 技术的新材料 (Das 等人,2015)。

作用机制

Target of Action

It’s known that similar compounds are often used in organic synthesis, particularly in borylation reactions .

Mode of Action

This compound is likely to interact with its targets through a process known as borylation. Borylation is a type of chemical reaction where a boron atom is added to a molecule . This compound may also be involved in hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides .

Biochemical Pathways

It’s known that borylation reactions can lead to the formation of organoboron compounds, which are useful in various chemical transformations .

Result of Action

Its use in chemical reactions suggests that it can facilitate the formation of new bonds and the synthesis of complex molecules .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane involves the reaction of 2-methyl-4-(methylsulfanyl)phenylboronic acid with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst.", "Starting Materials": [ "2-methyl-4-(methylsulfanyl)phenylboronic acid", "2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-methyl-4-(methylsulfanyl)phenylboronic acid (1.0 equiv) and 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (1.2 equiv) in a solvent such as toluene or THF.", "Step 2: Add a palladium catalyst such as PdCl2(dppf) (0.1 equiv) to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux under an inert atmosphere for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system such as hexanes/ethyl acetate.", "Step 6: Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |

| 1899905-99-7 | |

分子式 |

C14H21BO2S |

分子量 |

264.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。